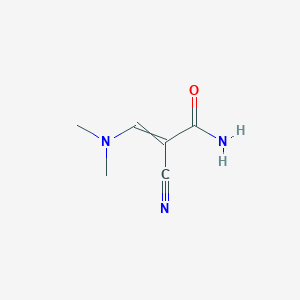
2-Cyano-3-(diméthylamino)prop-2-énamide
Vue d'ensemble
Description
2-Cyano-3-(dimethylamino)prop-2-enamide is a versatile organic compound with significant applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its cyano group (-CN) and dimethylamino group (-N(CH₃)₂) attached to a prop-2-enamide structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Cyano-3-(dimethylamino)prop-2-enamide typically begins with cyanoacetamide and dimethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed:
Oxidation: 2-Cyano-3-(dimethylamino)prop-2-enamide can be converted to 2-cyano-3-(dimethylamino)prop-2-enoic acid.
Reduction: The reduction product is 2-cyano-3-(dimethylamino)prop-2-enamine.
Substitution: Various halogenated derivatives can be formed.
Applications De Recherche Scientifique
2-Cyano-3-(dimethylamino)prop-2-enamide is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Cyano-3-(dimethylamino)prop-2-enamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The cyano group can interact with nucleophilic sites in enzymes or receptors.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
2-Cyano-3-(dimethylamino)prop-2-enamide is unique due to its specific structural features. Similar compounds include:
Cyanoacetic Acid: Lacks the dimethylamino group.
Dimethylaminopropionitrile: Lacks the prop-2-enamide group.
Acrylamide: Lacks the cyano group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 2-Cyano-3-(dimethylamino)prop-2-enamide.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-cyano-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBBRSOQRITIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696452 | |
| Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37858-68-7 | |
| Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
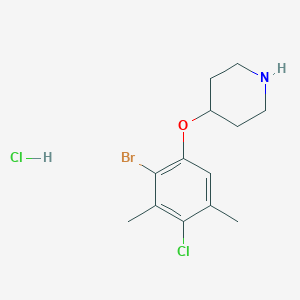
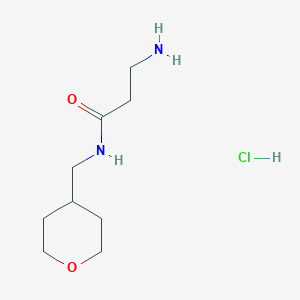
![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
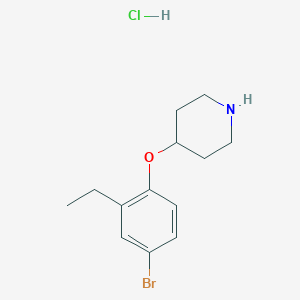
![4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525284.png)
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)

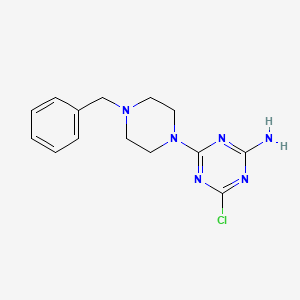
![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
